4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields. This compound features a pyrazole ring substituted with benzoyl, methyl, and phenyl groups, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides. The reaction conditions often include heating in a solvent-free medium or using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antiproliferative activities against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide
- 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
851083-43-7 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-benzoyl-1-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-21-16(12-8-4-2-5-9-12)14(15(20-21)18(19)23)17(22)13-10-6-3-7-11-13/h2-11H,1H3,(H2,19,23) |
InChI Key |
HHHDDRGBALFFQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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